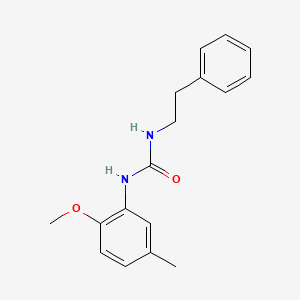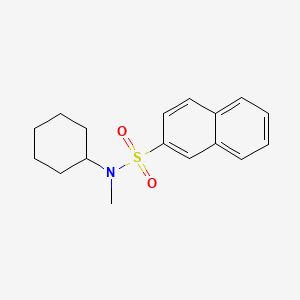
1,1-Dibenzyl-3-(2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibenzyl-3-(2-methylphenyl)urea is an organic compound with the molecular formula C22H22N2O It is a urea derivative characterized by the presence of two benzyl groups and a 2-methylphenyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-(2-methylphenyl)urea typically involves the reaction of benzylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0°C to room temperature. The reaction proceeds via the formation of an intermediate carbamate, which subsequently rearranges to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,1-Dibenzyl-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized urea derivatives with additional functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Urea derivatives with substituted benzyl groups.
科学的研究の応用
1,1-Dibenzyl-3-(2-methylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1,1-Dibenzyl-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
1,1-Dibenzyl-3-(2-methylphenyl)urea can be compared with other similar compounds, such as:
1,1-Dibenzyl-3-(2-ethylphenyl)urea: Similar structure but with an ethyl group instead of a methyl group.
1,1-Dibenzyl-3-(2-methoxyphenyl)urea: Contains a methoxy group instead of a methyl group.
1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea: Features two methoxy groups on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
86764-28-5 |
|---|---|
分子式 |
C22H22N2O |
分子量 |
330.4 g/mol |
IUPAC名 |
1,1-dibenzyl-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C22H22N2O/c1-18-10-8-9-15-21(18)23-22(25)24(16-19-11-4-2-5-12-19)17-20-13-6-3-7-14-20/h2-15H,16-17H2,1H3,(H,23,25) |
InChIキー |
YMEBJDUJFQLXEE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N,N-dimethylaniline](/img/structure/B14931576.png)


![2-Phenylethyl 4-[4-(6-bromo-1,3-benzodioxol-5-yl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B14931591.png)
![N-benzyl-4-{[(2,4-dimethoxyphenyl)carbamoyl]amino}benzenesulfonamide](/img/structure/B14931606.png)
![3-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B14931609.png)
![N-(2-chlorophenyl)-2-{[5-(5-ethylthiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14931618.png)

![5-{[3-(Cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B14931631.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B14931633.png)

![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B14931645.png)


